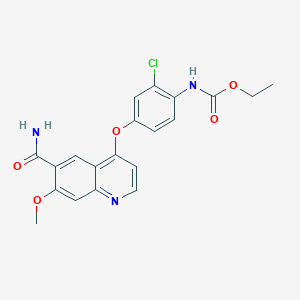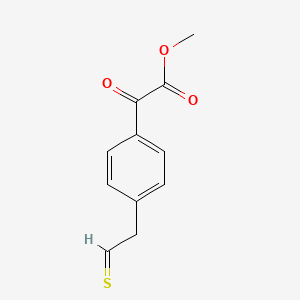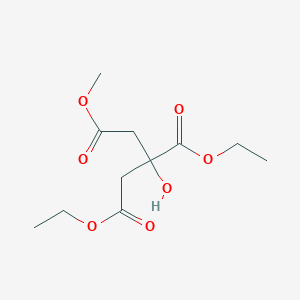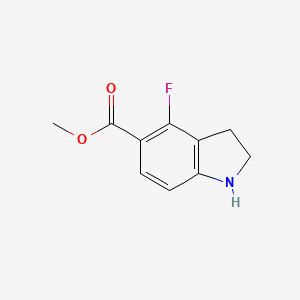
(R)-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of a suitable pyrazole derivative with an appropriate nitrile precursor. One common method involves the use of 3-amino-1H-pyrazole and ®-2-bromopropanenitrile under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(3-Amino-1H-pyrazol-1-yl)propanenitrile: A compound with a similar structure but lacking the chiral center.
2-(3-Amino-1H-pyrazol-1-yl)acetonitrile: A related compound with a different carbon chain length.
Uniqueness
®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its chiral center, which can result in different biological activities compared to its enantiomer and other similar compounds. This chirality can be crucial in drug development, where the specific orientation of the molecule can significantly impact its efficacy and safety.
Propiedades
Fórmula molecular |
C6H8N4 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(2R)-2-(3-aminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c1-5(4-7)10-3-2-6(8)9-10/h2-3,5H,1H3,(H2,8,9)/t5-/m1/s1 |
Clave InChI |
PRSCAEZXMKOXJG-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C#N)N1C=CC(=N1)N |
SMILES canónico |
CC(C#N)N1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)


![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)


![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)




